
2-((3-Carbamoylpiperidine-1-carboxamido)methyl)-4-methylthiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-Carbamoylpiperidine-1-carboxamido)methyl)-4-methylthiazole-5-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a thiazole ring, a piperidine moiety, and multiple functional groups, making it a versatile molecule for chemical modifications and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Carbamoylpiperidine-1-carboxamido)methyl)-4-methylthiazole-5-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure the production of high-purity material.
化学反应分析
Types of Reactions
2-((3-Carbamoylpiperidine-1-carboxamido)methyl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory and antimicrobial properties.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-((3-Carbamoylpiperidine-1-carboxamido)methyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific biological context and target.
相似化合物的比较
Similar Compounds
4-((3-Carbamoylpiperidine-1-carboxamido)methyl)benzenesulfonate: A similar compound with a benzenesulfonate group instead of a thiazole ring.
3-(Aminomethyl)pyridine: A simpler compound with a pyridine ring and an aminomethyl group.
Uniqueness
2-((3-Carbamoylpiperidine-1-carboxamido)methyl)-4-methylthiazole-5-carboxylate is unique due to its combination of a thiazole ring, piperidine moiety, and multiple functional groups, which provide a versatile platform for chemical modifications and biological interactions. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C13H17N4O4S- |
|---|---|
分子量 |
325.37 g/mol |
IUPAC 名称 |
2-[[(3-carbamoylpiperidine-1-carbonyl)amino]methyl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H18N4O4S/c1-7-10(12(19)20)22-9(16-7)5-15-13(21)17-4-2-3-8(6-17)11(14)18/h8H,2-6H2,1H3,(H2,14,18)(H,15,21)(H,19,20)/p-1 |
InChI 键 |
QVMSNFYYWAKTNC-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(SC(=N1)CNC(=O)N2CCCC(C2)C(=O)N)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


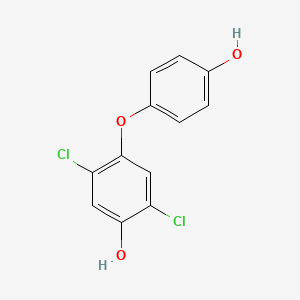
![tetrasodium;[(2S,5R)-2,3,4-trihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]methyl phosphate](/img/structure/B13857727.png)
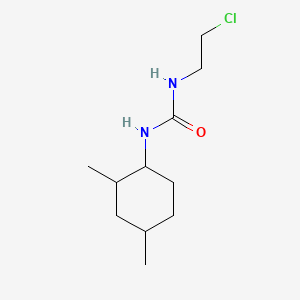

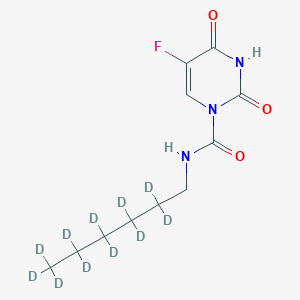
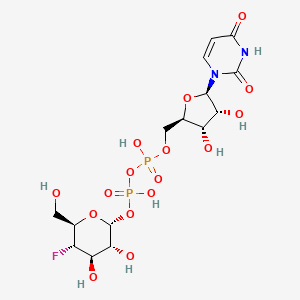
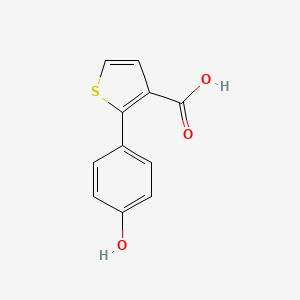
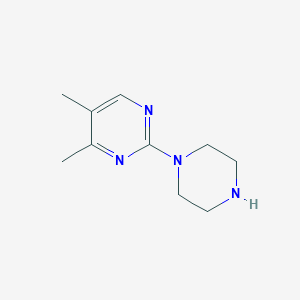
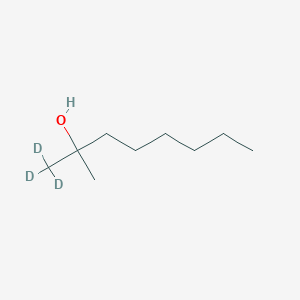
![2-amino-9-[(1R,3S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one](/img/structure/B13857785.png)
![5-Methyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13857792.png)
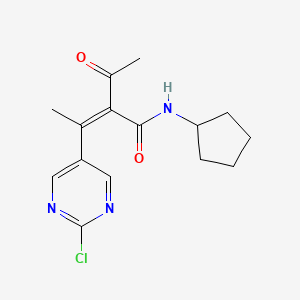
![4-Amino-6-ethoxy-5-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]azo]-a-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazono]-2-pyrimidineacetonitrile](/img/structure/B13857807.png)

